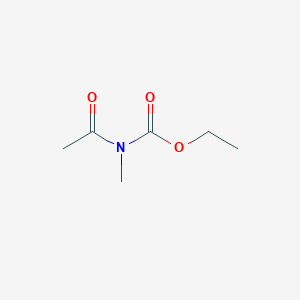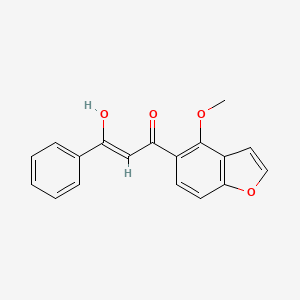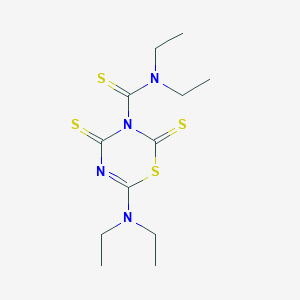
Diethyl 3,3'-sulphonylbispropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,3’-sulphonylbispropionate is an organic compound with the molecular formula C10H18O6S and a molecular weight of 266.311 g/mol . It is characterized by the presence of two ethyl ester groups and a sulfonyl group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-sulphonylbispropionate typically involves the reaction of diethyl malonate with sulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonyl ester, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of diethyl 3,3’-sulphonylbispropionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3,3’-sulphonylbispropionate undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Diethyl 3,3’-sulphonylbispropionate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl 3,3’-sulphonylbispropionate involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of covalent bonds and the modification of target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 3,3’-sulfonylbispropionate
- Diethyl 3,3’-sulfonyldipropanoate
- Bis-(2-ethoxycarbonyl-ethyl)-sulfon
Uniqueness
Diethyl 3,3’-sulphonylbispropionate is unique due to its specific combination of ester and sulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
7355-12-6 |
|---|---|
Fórmula molecular |
C10H18O6S |
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
ethyl 3-(3-ethoxy-3-oxopropyl)sulfonylpropanoate |
InChI |
InChI=1S/C10H18O6S/c1-3-15-9(11)5-7-17(13,14)8-6-10(12)16-4-2/h3-8H2,1-2H3 |
Clave InChI |
IKKBIEICVVEXON-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCS(=O)(=O)CCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


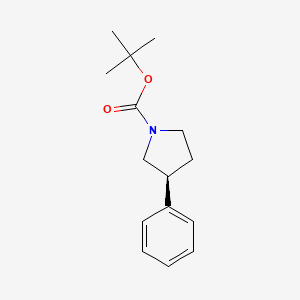

![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)
![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)
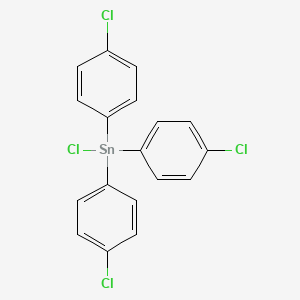

![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)
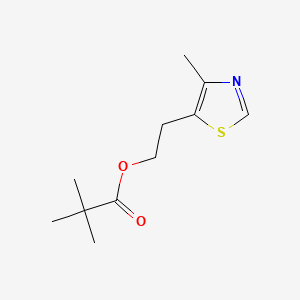
![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
